1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one
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Overview
Description
1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a hydroxyphenyl group and two methyl groups attached to the azetidinone ring
Mechanism of Action
Target of Action
For instance, a compound known as (–)-3PPP or preclamol, which has a similar 3-hydroxyphenyl structure, targets D2-like receptor subtypes and is selective for the dopamine autoreceptor .
Mode of Action
These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
For example, phenylephrine, a compound with a similar 3-hydroxyphenyl structure, is known to affect the adrenergic signaling pathway .
Pharmacokinetics
It can be inferred from related compounds that it might undergo phase 1 and phase 2 metabolic reactions such as hydrolysis, glucuronidation, methylation, c-c bond cleavage, and ring opening aided by enzymes like cytochrome p450 system, udp-glucuronosyltransferases (ugt), and cytosolic sulfotransferases (sult) .
Biochemical Analysis
Biochemical Properties
Its structural similarity to other hydroxyphenyl compounds suggests potential interactions with enzymes and proteins .
Molecular Mechanism
It’s possible that it could interact with biomolecules, inhibit or activate enzymes, and alter gene expression
Metabolic Pathways
It’s possible that it could interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxyacetophenone with a suitable azetidinone precursor under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl ketone or aldehyde derivatives.
Reduction: Formation of 3-hydroxyphenyl amine derivatives.
Substitution: Formation of halogenated or alkylated azetidinone derivatives.
Scientific Research Applications
1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-hydroxyacetophenone: A related compound with a similar hydroxyphenyl group but lacking the azetidinone ring.
1-(3-hydroxyphenyl)ethanone: Another similar compound with a hydroxyphenyl group and an ethanone moiety instead of the azetidinone ring.
Uniqueness
1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical and biological properties. The combination of the hydroxyphenyl group and the azetidinone ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-hydroxyphenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-12(10(11)14)8-4-3-5-9(13)6-8/h3-6,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUNBEQTYUMLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC(=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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